4-(Hydroxydiphenylmethyl)benzaldehyde 4-(Hydroxydiphenylmethyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 220176-13-6
VCID: VC3850162
InChI: InChI=1S/C20H16O2/c21-15-16-11-13-19(14-12-16)20(22,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,22H
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C=O)O
Molecular Formula: C20H16O2
Molecular Weight: 288.3 g/mol

4-(Hydroxydiphenylmethyl)benzaldehyde

CAS No.: 220176-13-6

Cat. No.: VC3850162

Molecular Formula: C20H16O2

Molecular Weight: 288.3 g/mol

* For research use only. Not for human or veterinary use.

4-(Hydroxydiphenylmethyl)benzaldehyde - 220176-13-6

Specification

CAS No. 220176-13-6
Molecular Formula C20H16O2
Molecular Weight 288.3 g/mol
IUPAC Name 4-[hydroxy(diphenyl)methyl]benzaldehyde
Standard InChI InChI=1S/C20H16O2/c21-15-16-11-13-19(14-12-16)20(22,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,22H
Standard InChI Key SMVFLFVQDXKQHR-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C=O)O
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-[hydroxy(diphenyl)methyl]benzaldehyde, reflects its bifurcated structure: a benzaldehyde moiety at the para position and a hydroxydiphenylmethyl group. The hydroxydiphenylmethyl component introduces steric bulk and hydrogen-bonding capabilities, influencing reactivity and solubility . The benzaldehyde group provides an electrophilic aldehyde site, enabling participation in condensation and nucleophilic addition reactions.

Key Structural Features:

  • Aldehyde functional group: Positioned at the 4th carbon of the benzene ring.

  • Hydroxydiphenylmethyl group: A tertiary alcohol (-C(OH)(C6H5)2\text{-C(OH)(C}_6\text{H}_5\text{)}_2) attached to the benzaldehyde core.

PropertyValue/DescriptionSource
Molecular Weight288.3 g/mol
Melting PointNot explicitly reported-
SolubilityLikely low in water; soluble in organic solvents (e.g., DMSO, acetone)
StabilityAir-sensitive; hygroscopic

The hydroxydiphenylmethyl group enhances lipophilicity, reducing aqueous solubility but improving compatibility with non-polar solvents. The aldehyde group’s reactivity necessitates storage under inert conditions to prevent oxidation or polymerization .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(Hydroxydiphenylmethyl)benzaldehyde typically involves multi-step reactions, leveraging established methodologies for hydroxydiphenylmethane derivatives.

Friedel-Crafts Alkylation

A plausible route involves Friedel-Crafts alkylation of benzaldehyde with diphenylmethanol in the presence of a Lewis acid (e.g., AlCl3\text{AlCl}_3):

C6H5CHO+(C6H5)2CHOHAlCl3C20H16O2+H2O\text{C}_6\text{H}_5\text{CHO} + (\text{C}_6\text{H}_5)_2\text{CHOH} \xrightarrow{\text{AlCl}_3} \text{C}_{20}\text{H}_{16}\text{O}_2 + \text{H}_2\text{O}

This method aligns with protocols for analogous hydroxydiphenylmethyl compounds .

Oxidation of Diol Precursors

Alternative pathways may involve oxidation of 4-(diphenylhydroxymethyl)benzyl alcohol using mild oxidizing agents (e.g., pyridinium chlorochromate) . Patent US6184421B1 describes selective oxidation strategies for phenolic intermediates, which could be adapted for this compound .

Purification and Characterization

Post-synthesis, purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) is standard. Structural confirmation employs:

  • NMR spectroscopy: Distinct signals for the aldehyde proton (δ9.810.0\delta \approx 9.8–10.0 ppm) and aromatic protons.

  • Mass spectrometry: Molecular ion peak at m/z=288.3m/z = 288.3 [M+H]+^+ .

Applications in Chemical and Pharmaceutical Industries

Pharmaceutical Intermediates

The compound’s aldehyde and tertiary alcohol groups make it a versatile building block:

  • Antimicrobial agents: Structural analogs demonstrate activity against Gram-positive bacteria by disrupting cell membrane integrity .

  • Antioxidant derivatives: The phenolic hydroxyl group may scavenge free radicals, though direct evidence for this compound is pending .

Polymer Chemistry

Incorporation into epoxy resins or polyurethanes enhances thermal stability. The bulky diphenyl groups reduce polymer chain mobility, increasing glass transition temperatures (TgT_g).

Catalysis

As a ligand precursor in transition metal complexes, the aldehyde and hydroxyl groups can coordinate to metals like palladium or ruthenium, facilitating cross-coupling reactions .

Recent Advances and Research Directions

Asymmetric Synthesis

Recent patents highlight enantioselective Friedel-Crafts reactions using chiral catalysts (e.g., BINOL-derived phosphoric acids) to access optically pure variants .

Biocatalytic Approaches

Engineered enzymes (e.g., alcohol dehydrogenases) show promise for green synthesis, reducing reliance on harsh reagents .

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